7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid
Overview
Description
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is an organic compound with the molecular formula C10H7ClO2S It belongs to the class of benzothiophenes, which are sulfur-containing heterocyclic compounds
Mechanism of Action
Target of Action
The primary target of the compound 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid is myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair .
Mode of Action
This compound interacts with Mcl-1, causing a downregulation of this protein. This interaction prompts a conspicuous apoptotic response in cancer cells .
Biochemical Pathways
The compound affects the apoptosis pathway and the DNA damage repair pathway. By targeting Mcl-1, this compound disrupts the normal function of this protein, leading to increased apoptosis and impaired DNA repair .
Result of Action
The action of this compound results in DNA damage in cancer cells and a decrease in the resistance factors of these cells for cisplatin, a common chemotherapy drug . The compound also prompts a conspicuous apoptotic response .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°c .
Biochemical Analysis
Biochemical Properties
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with enzymes such as myeloid cell leukemia-1 (Mcl-1), a protein responsible for inhibiting apoptosis and promoting DNA damage repair . The interaction between this compound and Mcl-1 involves the prevention of BH3-containing peptides from binding to Mcl-1, thereby inhibiting its anti-apoptotic function . Additionally, this compound has been found to downregulate DNA damage repair proteins such as RAD51 and BRCA2, further influencing cellular responses to DNA damage .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to induce apoptosis in cancer cells, particularly in cisplatin-resistant non-small-cell lung and ovarian cancer cells . By downregulating Mcl-1 and other DNA damage repair proteins, this compound enhances the sensitivity of these cancer cells to DNA-damaging agents, leading to increased cell death . Furthermore, this compound influences cell signaling pathways and gene expression, contributing to its overall impact on cellular metabolism and function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to Mcl-1, preventing the binding of pro-apoptotic BH3-containing peptides and thereby inhibiting the anti-apoptotic function of Mcl-1 . This interaction leads to the downregulation of DNA damage repair proteins such as RAD51 and BRCA2, which are critical for homologous recombination and DNA repair . Additionally, this compound has been shown to cause DNA damage directly, further promoting apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as being kept in a dark, sealed, and dry environment at temperatures between 2-8°C . Over time, the compound’s ability to induce apoptosis and inhibit DNA repair proteins remains consistent, highlighting its potential for long-term applications in cancer therapy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively induce apoptosis and inhibit DNA repair proteins without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including potential damage to healthy tissues . These findings underscore the importance of optimizing dosage levels to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to DNA damage response and apoptosis. The compound interacts with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . By downregulating DNA damage repair proteins and promoting apoptosis, this compound plays a critical role in modulating cellular responses to DNA damage .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. The compound’s localization and accumulation are critical factors determining its efficacy and potential side effects . Studies have shown that this compound can effectively enter cancer cells and cause DNA damage, highlighting its potential for targeted cancer therapy .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it exerts its effects on DNA damage repair and apoptosis . Targeting signals and post-translational modifications play a crucial role in directing this compound to these specific locations, ensuring its optimal function and efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can be achieved through several organic synthesis methods. One common approach involves the chlorination of 3-methylbenzo[B]thiophene-2-carboxylic acid. The reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anticancer drugs.
Materials Science: The compound can be used in the synthesis of organic semiconductors and other materials with electronic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-benzo[B]thiophene-2-carboxylic acid
- 3-Chloro-6-methylbenzo[B]thiophene-2-carboxylic acid
Comparison
Compared to its analogs, 7-Chloro-3-methylbenzo[B]thiophene-2-carboxylic acid exhibits unique properties due to the presence of the chlorine atom at the 7-position and the methyl group at the 3-position. These substitutions can significantly influence its chemical reactivity and biological activity. For example, the 7-chloro substitution enhances its ability to interact with specific molecular targets, making it a more potent anticancer agent .
Properties
IUPAC Name |
7-chloro-3-methyl-1-benzothiophene-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO2S/c1-5-6-3-2-4-7(11)9(6)14-8(5)10(12)13/h2-4H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXEJPBOIKNNLQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C=CC=C2Cl)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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